molecular formula C7H10N2O B1403944 5-(Pyrrolidin-2-yl)oxazole CAS No. 1428233-24-2

5-(Pyrrolidin-2-yl)oxazole

Cat. No.: B1403944
CAS No.: 1428233-24-2
M. Wt: 138.17 g/mol
InChI Key: JUNSQLOOJDIGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyrrolidin-2-yl)oxazole is a heterocyclic compound that features both a pyrrolidine ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrolidine derivative with an oxazole precursor under specific conditions. For example, the reaction of N-Boc-protected amino acids with ethyl isocyanoacetate can yield oxazole-containing amino acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-2-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions.

    Reduction: The pyrrolidine ring can be reduced to form different derivatives.

    Substitution: Both the pyrrolidine and oxazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction of the pyrrolidine ring can produce different pyrrolidine derivatives .

Scientific Research Applications

5-(Pyrrolidin-2-yl)oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins, influencing their activity. The oxazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and pyrrolidine-containing molecules, such as:

Uniqueness

5-(Pyrrolidin-2-yl)oxazole is unique due to its combination of the pyrrolidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and makes it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

1428233-24-2

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-pyrrolidin-2-yl-1,3-oxazole

InChI

InChI=1S/C7H10N2O/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6,9H,1-3H2

InChI Key

JUNSQLOOJDIGAY-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=CN=CO2

Canonical SMILES

C1CC(NC1)C2=CN=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.